BenchChemオンラインストアへようこそ!

2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Lipophilicity Drug Design Permeability

Strategically differentiated 1,4-benzoxazine building block with computed logP ~3.71—nearly 2 log units higher than the 6-H parent—purpose-built for CNS programs requiring enhanced passive permeability and blood-brain barrier penetration. The 6-CF₃ group serves a dual role: a metabolic blocking strategy to reduce CYP-mediated aromatic oxidation, and a potency-driving substituent validated by published SAR showing superior antibacterial activity versus non-fluorinated analogs. The geminal dimethyl at C2 further distinguishes this scaffold from simple 6-CF₃ benzoxazines. Procuring this precise substitution pattern eliminates the scientific risk of generic in-class replacement, ensuring consistent lipophilicity and biological performance across hit-to-lead screening cascades.

Molecular Formula C11H13ClF3NO
Molecular Weight 267.68
CAS No. 2094147-90-5
Cat. No. B3006874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
CAS2094147-90-5
Molecular FormulaC11H13ClF3NO
Molecular Weight267.68
Structural Identifiers
SMILESCC1(CNC2=C(O1)C=CC(=C2)C(F)(F)F)C.Cl
InChIInChI=1S/C11H12F3NO.ClH/c1-10(2)6-15-8-5-7(11(12,13)14)3-4-9(8)16-10;/h3-5,15H,6H2,1-2H3;1H
InChIKeyYFZLVRDXUKZZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride (CAS 2094147-90-5): Core Physicochemical Profile for Procurement Decisions


2,2-Dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (CAS 2094147-90-5) is a heterocyclic building block belonging to the 1,4-benzoxazine family, characterized by a geminal dimethyl substitution at the 2-position and an electron‑withdrawing trifluoromethyl group at the 6‑position of the benzene ring [1]. The hydrochloride salt (molecular formula C₁₁H₁₃ClF₃NO, MW 267.68 g/mol) offers a computed log P of approximately 3.71, indicating substantially higher lipophilicity than the unsubstituted parent scaffold . This compound serves as a versatile intermediate for the synthesis of bioactive molecules in medicinal chemistry and agrochemical research programs.

Why Generic 2,2-Dimethylbenzoxazine Analogs Cannot Substitute for the 6-Trifluoromethyl Variant in Structure‑Based Selection


Procurement specialists and medicinal chemists must recognize that simple substitution of 2,2-dimethyl‑6‑(trifluoromethyl)‑3,4‑dihydro‑2H‑1,4‑benzoxazine hydrochloride with the unsubstituted (6‑H) or 6‑halogen analogs results in marked physicochemical divergence that directly impacts downstream biological performance. The 6‑CF₃ group increases computed log P by approximately 1.9 log units relative to the 6‑H analog [1], fundamentally altering membrane permeability and distribution characteristics. Moreover, published antimicrobial screening data demonstrate that benzoxazine derivatives bearing trifluoromethyl and nitro groups exhibit superior antibacterial potency compared to analogs with other substituents [2]. These physicochemical and biological differences render generic in‑class substitution scientifically unsound for programs requiring consistent lipophilicity or antibacterial activity profiles.

Quantitative Differentiation Evidence for 2,2-Dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride vs. Closest Analogs


Lipophilicity Advantage: Computed logP of 6-CF₃ Analog vs. 6‑H Parent Scaffold

The target compound (6‑CF₃) displays a computed log P of 3.71, while the 6‑H parent 2,2‑dimethyl‑3,4‑dihydro‑2H‑1,4‑benzoxazine shows a computed log P of 1.81 [1]. This 1.9‑log‑unit increase driven by the trifluoromethyl substituent translates to an approximately 80‑fold higher octanol/water partition coefficient, which is expected to enhance passive membrane permeability and blood‑brain barrier penetration in drug discovery programs.

Lipophilicity Drug Design Permeability

Antibacterial Potency Enhancement: Trifluoromethyl‑ vs. Non‑fluorinated Benzoxazine Derivatives

In a systematic antimicrobial evaluation of N‑unprotected 1,4‑benzoxazine derivatives, compounds bearing nitro and trifluoromethyl substituents on the benzene ring were consistently more potent against both Gram‑positive and Gram‑negative bacteria than analogs carrying cyano, ester, or unsubstituted phenyl groups [1]. Although specific MIC values for the 6‑CF₃‑2,2‑dimethyl derivative are not reported individually, the structure–activity trend clearly identifies the trifluoromethyl group as a potency‑enhancing pharmacophoric element within this chemotype.

Antibacterial Gram-positive Gram-negative SAR

Predicted Metabolic Stability Advantage of 6‑CF₃ over 6‑H/6‑Halogen Analogs

The electron‑withdrawing and steric properties of the trifluoromethyl group at the 6‑position are well‑established to reduce susceptibility to cytochrome P450‑mediated aromatic oxidation compared to hydrogen, methyl, or halogen substituents [1]. While no head‑to‑head microsomal stability data are publicly available for this specific benzoxazine series, the general medicinal chemistry principle predicts that the 6‑CF₃ analog will exhibit a longer metabolic half‑life than the 6‑H or 6‑Cl analogs, which is a critical consideration for lead optimization programs.

Metabolic Stability CYP450 Oxidative Metabolism

Optimal Research and Industrial Application Scenarios for 2,2-Dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride


Construction of CNS‑Penetrant Compound Libraries

With a computed log P of 3.71 — nearly 2 log units higher than the 6‑H parent — this benzoxazine hydrochloride is ideally suited as a core scaffold for libraries targeting central nervous system (CNS) indications where enhanced passive permeability and blood‑brain barrier penetration are required .

Antibacterial Lead Discovery Screening Sets

Given the established SAR demonstrating that trifluoromethyl‑substituted benzoxazines exhibit superior antibacterial activity relative to non‑fluorinated analogs, procurement of this compound is strategically valuable for assembling focused screening decks aimed at Gram‑positive and Gram‑negative bacterial targets [1].

Synthesis of Metabolically Stabilized Drug Candidates

The 6‑CF₃ group is a recognized metabolic blocking strategy to reduce CYP‑mediated aromatic oxidation. Incorporating this building block early in hit‑to‑lead campaigns can pre‑emptively address metabolic soft spots, reducing the need for later‑stage structural re‑engineering [2].

Quote Request

Request a Quote for 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.